molecular formula C26H22F3NO2S B1192789 GPR52-agonist-1b

GPR52-agonist-1b

Número de catálogo B1192789
Peso molecular: 469.52
Clave InChI: YDYUQYHEVVOYDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GPR52-agonist-1b is the first orally active GPR52 agonist.

Aplicaciones Científicas De Investigación

1. Potential in Psychotic Disorder Treatment

GPR52 agonists, including GPR52-agonist-1b, are explored for their potential in treating psychotic disorders. GPR52-agonist-1b has shown promising results in alleviating symptoms of these disorders. It functions by canceling dopamine D2 receptor signaling and activating dopamine D1/N-methyl-d-aspartate receptors through intracellular cAMP accumulation. This mechanism suggests its application in the treatment of conditions like schizophrenia and substance use disorders (Nakahata et al., 2018), (Setoh et al., 2014).

2. Role in Central Nervous System Disorders

GPR52 agonists are identified as promising therapeutic targets for central nervous system disorders, including schizophrenia and substance use disorders. They have shown efficacy in brain-penetrant properties and inhibiting psychostimulant behavior in animal models, further solidifying their potential in CNS disorder treatment (Wang et al., 2020), (Felsing et al., 2021).

3. Huntington’s Disease Treatment

GPR52 agonists are being researched as potential treatment options for Huntington's disease. They have been observed to reduce mutant huntingtin protein levels and alleviate related phenotypes in animal models, suggesting their application in neurodegenerative disorder therapies (Wang et al., 2020).

4. Modulating Striatal Function

GPR52's unique expression and signaling profile in the brain, especially in the striatum, allow it to modulate striatal function. This modulation is significant in understanding and potentially treating psychiatric disorders like schizophrenia, indicating the broader impact of GPR52 agonists beyond direct symptom treatment (Spark et al., 2020).

5. Addressing Unmet Medical Needs in Schizophrenia

GPR52 agonists offer a novel approach to treat unmet medical needs in schizophrenia. They have demonstrated efficacy in animal models assessing the three main symptoms domains associated with schizophrenia, showing potential in addressing cognitive impairments and negative symptoms that are currently not effectively treated by existing therapies (Grottick et al., 2018).

Propiedades

Nombre del producto

GPR52-agonist-1b

Fórmula molecular

C26H22F3NO2S

Peso molecular

469.52

Nombre IUPAC

N-(2-Methoxyethyl)-3-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)benzamide

InChI

InChI=1S/C26H22F3NO2S/c1-32-12-11-30-25(31)20-8-3-6-18(15-20)23-10-4-7-19-16-22(33-24(19)23)14-17-5-2-9-21(13-17)26(27,28)29/h2-10,13,15-16H,11-12,14H2,1H3,(H,30,31)

Clave InChI

YDYUQYHEVVOYDN-UHFFFAOYSA-N

SMILES

O=C(NCCOC)C1=CC=CC(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GPR52 agonist-1b;  GPR52-agonist 1b;  GPR52-agonist-1b

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GPR52-agonist-1b
Reactant of Route 2
Reactant of Route 2
GPR52-agonist-1b
Reactant of Route 3
Reactant of Route 3
GPR52-agonist-1b
Reactant of Route 4
Reactant of Route 4
GPR52-agonist-1b
Reactant of Route 5
Reactant of Route 5
GPR52-agonist-1b
Reactant of Route 6
Reactant of Route 6
GPR52-agonist-1b

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.